molecular formula C18H22N2O4 B6665056 8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid

8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid

Cat. No.: B6665056
M. Wt: 330.4 g/mol
InChI Key: ZKDVEPRWNFTOQX-UHFFFAOYSA-N
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Description

8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it into oxazoline derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2-oxazole-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of the octanoic acid chain.

    5-Phenyl-1,2-oxazole-3-methanol: Another similar compound with a methanol group attached to the oxazole ring.

Uniqueness

8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid is unique due to the presence of the octanoic acid chain, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-17(22)11-7-2-1-3-8-12-19-18(23)15-13-16(24-20-15)14-9-5-4-6-10-14/h4-6,9-10,13H,1-3,7-8,11-12H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDVEPRWNFTOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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